CB1 Receptor Affinity: The 4‑Butoxy Derivative Occupies a Middle Ground Between Shorter and Longer Alkoxy Chains
The 4‑butoxy analog (naphthalen‑1‑yl‑(4‑butoxynaphthalen‑1‑yl)methanone, CHEMBL244402) displaced [³H]CP‑55,940 from human CB1 receptors expressed in HEK293 cells with an IC₅₀ of 48 nM [REFS‑1]. In comparison, the 4‑propoxy congener showed an IC₅₀ of 90 nM at human CB2 receptors [REFS‑2], while the 4‑pentyloxy compound (CB‑13) achieved a Ki of 35 nM at human CB1 [REFS‑3]. Although the propoxy value originates from a different receptor subtype, the overall trend suggests that the butoxy chain provides an intermediate affinity profile that may offer a more favourable balance of potency and physicochemical properties than either the shorter or longer homologues.
| Evidence Dimension | CB1 receptor binding affinity (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 48 nM (human CB1, [³H]CP‑55,940 displacement) |
| Comparator Or Baseline | 4‑Propoxy analog: IC₅₀ = 90 nM (human CB2); CB‑13 (4‑pentyloxy): Ki = 35 nM (human CB1) |
| Quantified Difference | 1.8‑fold stronger than propoxy (CB2); 1.37‑fold weaker than CB‑13 (CB1) |
| Conditions | HEK293 cells, [³H]CP‑55,940 radioligand binding assay |
Why This Matters
Procurement of the 4‑butoxy building block enables the synthesis of CB1 ligands with pre‑calibrated, intermediate affinity, avoiding the need to separately screen multiple chain lengths.
- [1] BindingDB BDBM50218123 (CHEMBL244402) – IC₅₀ 48 nM at human CB1. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218123 (accessed 2026‑04‑28). View Source
- [2] BindingDB BDBM50218120 (CHEMBL243334) – IC₅₀ 90 nM at human CB2. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218120 (accessed 2026‑04‑28). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. CB‑13 (SAB‑378) Ki 35 nM at human CB1. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5533 (accessed 2026‑04‑28). View Source
